KM-233 - 628263-22-9

KM-233

Catalog Number: EVT-272223
CAS Number: 628263-22-9
Molecular Formula: C25H30O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KM-233 is a synthetic cannabinoid compound researched for its potential antineoplastic (anti-cancer) properties. [, ] It belongs to the class of cannabinoid receptor ligands, specifically showing activity at the CB2 receptor subtype. [] KM-233 is a research chemical and not approved for medical use.

CP55940

Relevance: CP55940 is relevant to KM-233 due to their shared activity at cannabinoid receptors. While KM-233 exhibits selectivity for the CB2 receptor, both compounds can influence cellular signaling pathways associated with these receptors []. Comparing their activities helps understand the specific roles of CB1 and CB2 receptors in various biological processes.

JWH133

Relevance: JWH133, like KM-233, acts as a selective agonist for the CB2 cannabinoid receptor []. This shared target makes JWH133 a valuable reference compound when studying the specific effects and therapeutic potential of activating the CB2 receptor, allowing researchers to compare and contrast the pharmacological profiles of both compounds.

AM1710

Relevance: Both AM1710 and KM-233 exhibit a preference for activating the CB2 cannabinoid receptor []. Comparing their activities and potencies can provide valuable insights into the structure-activity relationships of CB2 agonists and aid in developing more selective and effective cannabinoid-based therapeutics.

SR144528

Relevance: SR144528 is relevant to KM-233 as it acts as an antagonist to the same receptor KM-233 activates. By using SR144528, researchers can differentiate between the effects mediated by CB2 activation and other potential mechanisms of action of KM-233 []. This distinction is crucial for understanding the precise role of CB2 in the observed biological responses.

Source and Classification

KM-233 was developed as part of research into cannabinoid-based therapies. Its classification falls under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. The compound's CAS number is 628263-22-9, and it has been studied for its pharmacological properties and potential clinical applications.

Synthesis Analysis

The synthesis of KM-233 involves several chemical reactions that create its unique structure. The primary method utilizes a multi-step synthetic pathway, often starting from simpler organic compounds. While detailed synthetic procedures specific to KM-233 are not extensively documented in the available literature, similar compounds typically undergo the following steps:

  1. Formation of the Core Structure: This often involves the alkylation of a phenolic precursor or the condensation of appropriate aldehydes with amines.
  2. Dimethyl Substitution: The introduction of dimethyl groups at specific positions on the aromatic ring is crucial for enhancing binding affinity to cannabinoid receptors.
  3. Purification: Following synthesis, compounds are purified using techniques such as column chromatography to isolate KM-233 from by-products.

The precise conditions, such as temperature and solvent choice, can significantly influence yield and purity.

Molecular Structure Analysis

The molecular formula of KM-233 is C25H30O2C_{25}H_{30}O_{2}, with a molecular weight of approximately 362.5 g/mol. Its structure features a complex arrangement typical of cannabinoids, including:

  • A bicyclic framework: This includes a cyclohexene ring fused to a phenolic structure.
  • Dimethyl groups: These substitutions enhance hydrophobic interactions with cannabinoid receptors.

The 3D conformation allows for optimal interaction with CB1 and CB2 receptors, contributing to its biological activity.

Chemical Reactions Analysis

KM-233 participates in various chemical reactions typical of synthetic cannabinoids:

  1. Receptor Binding: The primary reaction involves binding to cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that affect cellular responses.
  2. Metabolism: In biological systems, KM-233 undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes convert it into various metabolites that may exhibit different pharmacological profiles.

Understanding these reactions is essential for assessing both therapeutic efficacy and potential side effects.

Mechanism of Action

KM-233 exerts its effects primarily through agonistic action at cannabinoid receptors:

  • CB1 Receptor Activation: This receptor is predominantly located in the central nervous system and mediates psychoactive effects. Activation leads to inhibition of neurotransmitter release, affecting pain perception, mood regulation, and appetite.
  • CB2 Receptor Activation: Found mainly in peripheral tissues, activation here influences immune responses and inflammation. Research indicates that KM-233 shows a 13-fold higher binding affinity for these receptors compared to other cannabinoids.

Studies have demonstrated that KM-233 can inhibit tumor growth in glioma cell lines through these mechanisms, suggesting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

KM-233 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary depending on purity but is generally around 181–183 degrees Celsius.

These properties impact its formulation for therapeutic use and influence its bioavailability when administered.

Applications

The applications of KM-233 are primarily focused on medical research:

  1. Oncology: Preliminary studies suggest it may be effective against high-grade gliomas by inducing apoptosis in tumor cells.
  2. Pain Management: Given its action on cannabinoid receptors, there is potential for use in managing chronic pain conditions.
  3. Neuroprotection: Research indicates possible protective effects against neurodegenerative diseases through modulation of endocannabinoid signaling pathways.
Introduction to Cannabinoid-Based Therapeutics in Oncology

Historical Context of Cannabinoids in Anti-Cancer Research

The investigation of cannabinoids as potential anti-neoplastic agents represents a significant convergence of ancient herbal medicine and modern molecular oncology. Archaeological evidence indicates cannabis was utilized in traditional Chinese medicine as early as 2737 BC for diverse ailments, though its potential anti-tumor properties remained unrecognized for millennia [3] [7]. Modern scientific inquiry began in earnest when the Guzmán group (Complutense University, Madrid) published seminal research in 1998 demonstrating Δ9-tetrahydrocannabinol (THC)-induced glioma cell death in vitro and in vivo [1]. This pivotal work revealed cannabinoids could selectively induce apoptosis in tumor cells while sparing non-transformed counterparts—a finding that fundamentally redirected cannabinoid research toward oncology [2].

The subsequent decades witnessed exponential growth in understanding the endocannabinoid system's role in cancer biology. Researchers identified that malignant gliomas frequently exhibit overexpression of cannabinoid receptors, particularly CB2, with expression levels correlating positively with tumor grade and aggressiveness [1] [10]. This receptor dysregulation presented a compelling therapeutic target. By 2006, preclinical evidence had matured sufficiently to support the first clinical pilot study investigating intratumoral THC administration in recurrent glioblastoma multiforme patients [1]. This trial, approved by Spanish regulatory authorities, confirmed the feasibility of intracranial cannabinoid delivery and reported modest survival benefits, laying crucial groundwork for synthetic cannabinoid development [1] [5]. The evolution from plant-derived cannabinoids to synthetic analogs like KM-233 reflects a concerted effort to enhance receptor specificity, blood-brain barrier permeability, and anti-tumor efficacy while minimizing psychoactive effects mediated by CB1 receptors [4] [8].

KM-233: Structural Classification and Pharmacological Relevance

KM-233 is a third-generation classical cannabinoid specifically engineered through strategic molecular modifications of the Δ8-THC scaffold. Its chemical designation is (−)-(6aR,7,10,10aR)-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol, with a molecular formula of C25H30O2 and a molecular weight of 362.5 g/mol [4] [8]. The compound's distinguishing structural innovation is the replacement of THC's pentyl side chain with a 1,1-dimethylbenzyl group—a modification conferring enhanced receptor selectivity and optimized lipophilicity for central nervous system penetration [4] [8].

Table 1: Structural and Pharmacological Profile of KM-233

CharacteristicKM-233Δ9-THC (Reference)
Molecular FormulaC25H30O2C21H30O2
Molecular Weight362.5 g/mol314.5 g/mol
Key Structural Feature1,1-Dimethylbenzyl side chainPentyl side chain
CB1 Receptor Affinity (Ki)~12 nM~40 nM
CB2 Receptor Affinity (Ki)0.91 nM~160 nM
CB2 Selectivity (vs CB1)13-fold4-fold
Blood-Brain Barrier PenetrationHighModerate

Pharmacologically, KM-233 demonstrates nanomolar affinity for human cannabinoid receptors, with particularly high selectivity for the CB2 receptor subtype (Ki = 0.91 nM) over CB1 receptors (13-fold selectivity) [4] [8]. This receptor selectivity profile is pharmacologically significant because glioblastoma multiforme exhibits substantial CB2 receptor upregulation, with expression levels increasing proportionally to tumor grade [1] [10]. The compound's lipophilicity (LogP ≈ 7.63) facilitates efficient blood-brain barrier transit, a critical attribute for targeting central nervous system malignancies [8]. Unlike first-generation phytocannabinoids, KM-233's structural optimization enables potent engagement with tumor-associated CB2 receptors while minimizing CB1-mediated psychoactivity—addressing a major limitation in earlier cannabinoid therapeutics [4] [6].

Rationale for Targeting Gliomas via Cannabinoid Receptor Modulation

Malignant gliomas, particularly glioblastoma multiforme (GBM), present formidable therapeutic challenges due to their intrinsic resistance to conventional therapies, diffuse infiltration patterns, and protected location behind the blood-brain barrier. The molecular rationale for cannabinoid receptor targeting in these malignancies is substantiated by extensive immunohistochemical analyses demonstrating consistent CB2 receptor overexpression in glioma cells and tumor-associated vasculature [1] [10]. Notably, CB2 receptor expression positively correlates with histological grade, with glioblastomas exhibiting 2-5 fold higher expression compared to low-grade astrocytomas and non-neoplastic brain tissue [1] [3]. This differential expression creates a therapeutic window wherein CB2-selective agonists like KM-233 can preferentially target tumor tissue while sparing normal neural parenchyma.

At the cellular level, cannabinoid receptor activation initiates multiple anti-tumorigenic signaling cascades. Upon CB2 receptor engagement, KM-233 triggers rapid intracellular ceramide accumulation via de novo synthesis, initiating a cascade involving sustained ER stress, mitochondrial depolarization, and caspase-3 activation [5] [10]. Orthotopic glioma models demonstrate that these events culminate in apoptotic cell death and significant tumor regression. Additionally, KM-233 modulates critical kinase pathways implicated in glioma progression, including:

  • MEK/ERK Pathway: Time-dependent phosphorylation changes leading to growth arrest
  • Akt Survival Signaling: Inhibition of pro-survival Akt phosphorylation
  • STAT3 Activation: Suppression of STAT3-mediated oncogenic signaling
  • p70S6K Regulation: Downregulation of mTORC1 effector pathways [5]

Beyond direct tumor cytotoxicity, KM-233 exhibits anti-angiogenic properties by reducing vascular endothelial growth factor (VEGF) secretion and downregulating matrix metalloproteinase-2 (MMP-2) expression—both critical mediators of glioma vascularization and invasiveness [5] [10]. The compound's efficacy extends to temozolomide-resistant glioma models, suggesting potential utility in recurrent or treatment-refractory disease [5]. This multi-modal mechanism of action distinguishes KM-233 from conventional cytotoxic agents and positions it as a promising candidate for molecularly targeted glioma therapy.

Table 2: Key Research Findings on KM-233 Anti-Glioma Mechanisms

Experimental ModelTreatment ProtocolKey FindingsMolecular Mechanisms
U87MG Human GBM CellsIn vitro KM-233 exposureTime-dependent cytoskeletal contractions; Golgi-ER redistributionMEK/ERK phosphorylation changes; caspase-3 activation
Orthotopic U87MG Model12 mg/kg daily × 20 days80% reduction in tumor volumeMitochondrial depolarization; Akt/BAD pathway modulation
Primary Glioma Flank ModelSystemic KM-233 administrationSignificant decrease in tumor growth rateSTAT3/p70S6K pathway inhibition; MMP-2 downregulation
GBM Patient Tissue AnalysisComparative receptor expressionCB2 overexpression in 92% high-grade gliomasCorrelation between CB2 density and tumor grade

Chemical Compounds Referenced

Properties

CAS Number

628263-22-9

Product Name

KM-233

IUPAC Name

6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H30O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3

InChI Key

GZYXCXRHVALIJD-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

KM-233; KM 233; KM233;

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.